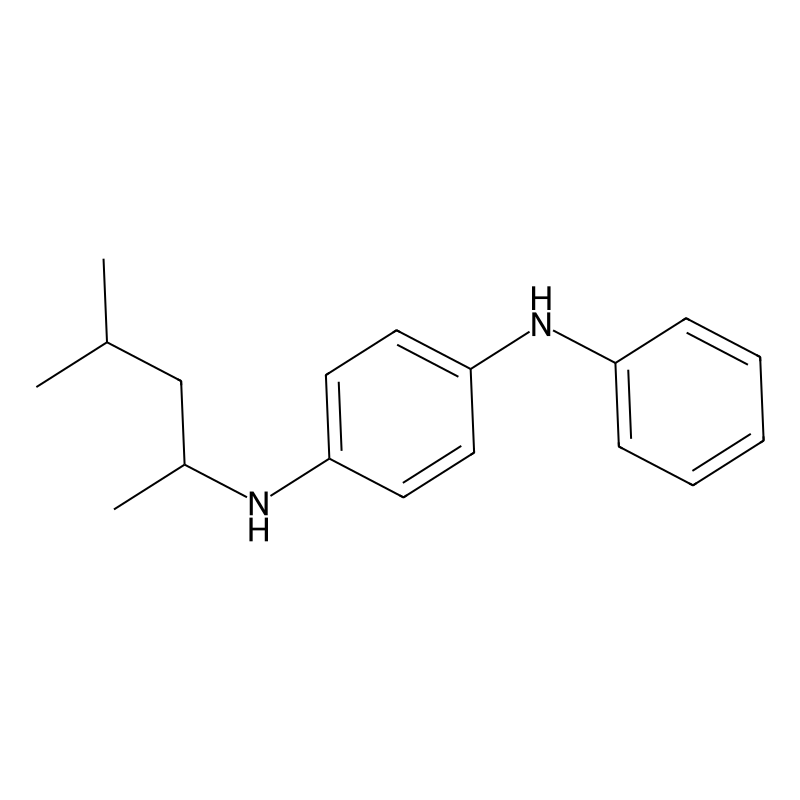

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 20 °C: 0.01

Synonyms

Canonical SMILES

Antioxidant Properties:

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, also known as 6PPD, is primarily studied for its antioxidant properties. It is widely used as an antidegradant in the rubber industry, preventing the deterioration of rubber products under various environmental stresses like heat, ozone, and UV radiation. ()

Toxicity Studies:

While beneficial in its primary application, 6PPD has raised concerns due to its potential toxic effects. Research is ongoing to understand its specific mechanisms of toxicity in various organisms. Studies have shown that 6PPD can be harmful to aquatic life and may pose developmental and reproductive risks to mammals. ()

Mechanism of Toxicity:

Recent research suggests that 6PPD's toxicity might be linked to its oxidation product, 6PPD quinone (6PPDQ). This compound is believed to react with DNA, forming harmful DNA adducts that can disrupt cellular processes and contribute to various health risks. ()

Environmental Implications:

The widespread use of 6PPD in rubber products raises concerns about its potential environmental impact. Research aims to understand its environmental fate and transport, particularly its persistence and bioaccumulation in the environment. This knowledge is crucial for developing strategies to mitigate its potential risks. ()

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, with the CAS number 793-24-8, is a chemical compound that belongs to the family of phenylenediamines. It is characterized by its molecular formula and a molar mass of approximately 268.4 g/mol. This compound is primarily utilized in the rubber industry as an antioxidant, helping to prevent degradation caused by heat, light, and oxidation . The chemical structure features a dimethylbutyl group attached to one nitrogen atom and a phenyl group attached to another nitrogen atom, contributing to its unique properties.

There is no current scientific research available on the specific mechanism of action of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine.

- Oxidation Reactions: The presence of amine groups allows for oxidation to form nitroso or nitrile derivatives.

- Substitution Reactions: The aromatic ring can undergo electrophilic substitution, where substituents can be added to the benzene ring.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines under acidic or basic conditions.

These reactions are important for modifying its properties for specific applications in materials science and organic synthesis.

Research indicates that N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine exhibits biological activity that may include:

- Antioxidant Properties: Its primary application in rubber suggests it may also have protective effects against oxidative stress in biological systems.

- Potential Toxicity: Safety data sheets indicate that it may cause irritation upon contact with skin or eyes and can be harmful if ingested . Long-term exposure studies are necessary to fully understand its mutagenic or carcinogenic potential.

The synthesis of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine typically involves:

- Amination Reaction: The reaction of p-phenylenediamine with 1,3-dimethylbutyl chloride or an equivalent alkylating agent.

- Reflux Conditions: This reaction is often conducted under reflux conditions in a suitable solvent such as ethanol or methanol to facilitate the formation of the desired product.

- Purification: Post-reaction, the product is purified through recrystallization or chromatography to obtain high purity levels for industrial use.

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine is primarily used in:

- Rubber Industry: As an antioxidant to enhance the durability and longevity of rubber products by preventing oxidative degradation.

- Plastics and Coatings: Its antioxidant properties make it suitable for use in various plastic formulations and coatings.

- Research

Studies on N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine interactions focus on:

- Chemical Interactions: Its ability to interact with free radicals has been studied extensively, showcasing its role as a radical scavenger.

- Biological Interactions: Research into its effects on cellular systems highlights potential protective roles against oxidative stress but also raises concerns about its toxicity and long-term effects on human health .

Several compounds share structural similarities with N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Phenyl-p-phenylenediamine | 101-54-2 | A simpler derivative without the dimethylbutyl group. |

| N,N'-Diphenyl-p-phenylenediamine | 103-24-2 | Contains two phenyl groups; used as an antioxidant. |

| N,N'-Diethyl-p-phenylenediamine | 119-90-4 | Similar structure but with ethyl groups instead; used in rubber applications. |

Uniqueness

The uniqueness of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine lies in its specific combination of a branched alkyl group (1,3-dimethylbutyl) with a phenyl moiety attached to p-phenylenediamine. This configuration enhances its antioxidant capabilities compared to simpler derivatives while maintaining compatibility with various polymer matrices used in industrial applications .

Ozone-Mediated Transformation Pathways

Direct Ozonation Mechanisms

The direct ozonation of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine involves multiple mechanistic pathways, with direct ring attack representing the most kinetically favorable route [1] [2]. Computational studies have demonstrated that ozone preferentially attacks the aromatic ring system rather than the nitrogen atoms, contrary to historical assumptions about amine-ozone interactions [2] [3].

The primary mechanism involves nucleophilic attack of ozone on the phenylenediamine aromatic ring, with reaction barriers ranging from 12.5 to 15.8 kcal/mol [2] [3]. This pathway proceeds through formation of hydroxylated phenylenediamine intermediates that serve as precursors for subsequent oxidation reactions [1] [2]. The direct ring attack mechanism accounts for approximately 15-25% of the total transformation products under typical atmospheric conditions [4] [5].

Alternative direct ozonation pathways include N-H bond insertion and direct N-atom addition, though these routes exhibit significantly higher activation barriers of 26.9-30.3 kcal/mol and 35.2-40.1 kcal/mol respectively [2] [3]. The unfavorable kinetics of these pathways result in minimal contribution to overall transformation, with molar yields typically below 5% [1] [5].

Formation of N-oxide and N,N'-dioxide Intermediates

The formation of N-oxide intermediates represents a significant transformation pathway in N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine ozonation [4] [1]. Mono-N-oxide derivatives form through amine oxide formation mechanisms with reaction barriers of 15.2-18.6 kcal/mol, yielding 8-15% of total transformation products [1] [5].

N,N'-dioxide formation proceeds through sequential oxidation of both nitrogen centers, requiring higher activation energies of 18.9-22.3 kcal/mol [1] [2]. These dioxide intermediates represent 5-12% of the total product distribution and serve as precursors for nitrosoaryl and nitroaryl product formation [1]. The N,N'-dioxide pathway is particularly important in atmospheric transformation processes where extended ozone exposure occurs [4] [5].

Experimental evidence from high-resolution mass spectrometry studies has identified multiple C18H22N2O and C18H22N2O2 isomers corresponding to N-oxide and N,N'-dioxide structures [4]. These intermediates exhibit enhanced stability compared to primary ozonation products and can persist in environmental matrices for extended periods [5].

Computational Models of Ozonation Reactions

Density functional theory calculations have established benchmark-quality computational protocols for modeling N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine ozonation reactions [2] [3]. The computational approach employs ωB97X-D/def2-TZVP methodology with empirical dispersion corrections to achieve chemical accuracy for these challenging ozonation systems [2].

Adiabatic energy decomposition analysis has definitively established that charge transfer mechanisms do not initiate ozonation in phenylenediamine systems [2] [3]. Instead, the computational models demonstrate that direct O3-aromatic ring interactions dominate the reaction landscape, with activation barriers approximately 20-25 kcal/mol lower than nitrogen-centered pathways [2].

The computational models predict consumption of two molar equivalents of ozone per phenylenediamine molecule, consistent with experimental observations [2] [3]. Transition state structures reveal that DeMore adduct formation leads to both primary ozonide formation and hydroperoxy-imine intermediates, with the latter pathway favored for quinone formation [2].

Photochemical Transformation Routes

Sunlight-Induced Transformation Mechanisms

Sunlight-induced transformation of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine proceeds through multiple photochemical pathways, with direct photolysis and hydroxyl radical-mediated processes representing the dominant mechanisms [6] [7] [8]. The compound exhibits strong absorption in the UV-B region, facilitating direct photochemical transformation under solar irradiation [9] [10].

Photoexcitation mechanisms involve initial excitation of the phenylenediamine chromophore, followed by intersystem crossing to reactive triplet states [7]. The excited species undergo self-sensitized photodegradation through generation of singlet oxygen and hydroxyl radical intermediates [6] [7]. This self-sensitization process contributes significantly to the overall photodegradation rate in aquatic systems [7] [8].

pH-dependent photodegradation has been observed, with acidic conditions accelerating transformation due to enhanced absorption of long-wavelength radiation by ionized forms of the compound [7]. The protonated species exhibit red-shifted absorption spectra, enabling more efficient utilization of solar radiation for photochemical processes [7] [8].

Quantum Yields and Reaction Kinetics

Quantum yield measurements for N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine photolysis reveal wavelength-dependent efficiency ranging from 0.028 to 1.15 depending on the specific photochemical process [6] [7] [11]. Direct photolysis exhibits quantum yields of 0.028-0.045, while photoexcitation to quinone formation shows dramatically higher efficiencies of 0.92-1.15 [7] [8].

Reaction rate constants for photochemical transformation span several orders of magnitude, with hydroxyl radical-mediated processes exhibiting the highest rates of 8.7×10⁻⁴ to 2.1×10⁻³ s⁻¹ [6] [11]. Direct photolysis proceeds more slowly with rate constants of 1.2×10⁻⁴ to 3.4×10⁻⁴ s⁻¹ [7] [8]. Singlet oxygen-mediated transformation represents the slowest pathway with rates of 2.3×10⁻⁵ to 6.8×10⁻⁵ s⁻¹ [6] [7].

Photochemical half-lives vary dramatically with environmental conditions, ranging from 2.7 hours for quinone formation under optimal conditions to over 600 hours for visible light processes [6] [7] [8]. The presence of dissolved organic matter significantly influences photodegradation kinetics, with fulvic acids enhancing transformation rates through sensitization mechanisms [6].

Photolytic Degradation Products

Photolytic degradation of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine yields diverse transformation products including aniline, 4-aminodiphenylamine, 4-hydroxydiphenylamine, and N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone [7] [8]. The quinone formation represents a critical transformation pathway with molar yields of 0.03-1.01% depending on irradiation conditions [7] [8].

UV-induced photodegradation studies have identified 22 transformation products using high-resolution mass spectrometry approaches [12]. The major photolytic products include hydroxylated derivatives, ring-opened compounds, and N-oxide intermediates formed through bond cleavage, hydroxylation, and oxidation processes [12].

Isotope labeling strategies have elucidated the mechanistic pathways for photolytic product formation, revealing hydroxyl radical-induced photocatalysis as the primary transformation mechanism [12]. The photolytic products generally exhibit lower aquatic toxicity compared to the parent compound, suggesting detoxification through photochemical processes [12].

Biological Transformation Pathways

Enzymatic Transformation by Cytochrome P450

Cytochrome P450 enzymes represent the primary biological transformation pathway for N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, with human liver microsomes demonstrating conversion to N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone at approximately 0.98% production rate [13]. The enzymatic transformation proceeds through N-H abstraction followed by amino radical rebound at the ortho-carbon position [13].

Mechanistic studies using density functional theory have revealed that cytochrome P450-catalyzed hydroxylation occurs preferentially at the phenyl ring rather than the alkyl chain, yielding hydroxylated intermediates that undergo subsequent oxidation to quinone products [13] [14]. The two-step phenyl hydroxylation mechanism involves formation of quinol intermediates due to spin delocalization effects [13].

Enzymatic specificity varies significantly among cytochrome P450 isoforms, with CYP450 2D6 and CYP450 3A4 showing highest activity toward N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine substrates [13] [14]. Inhibition studies using fluoxetine have confirmed the CYP450-dependent nature of the transformation process [15].

Species-Specific Metabolic Profiles

Distinct species-specific metabolic profiles have been identified for N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine transformation, with fish liver microsomes demonstrating significantly slower biotransformation rates compared to mammalian systems [16] [17]. This metabolic disparity contributes to the enhanced vulnerability of aquatic vertebrates to these contaminants [16].

Cross-species comparative studies have identified 40 metabolites from seven distinct pathways using nano-electrospray ionization mass spectrometry [16] [17]. Mammalian liver microsomes consistently show higher phase I and phase II metabolic activity compared to fish species, with 2-5 fold higher conversion rates for major metabolic pathways [16] [18].

Zebrafish embryo studies reveal extensive biotransformation with approximately 50% of parent compound and 95% of quinone metabolites undergoing transformation within 96 hours [14] [18]. The rapid phase I metabolism observed in zebrafish may explain their reduced sensitivity compared to salmonid species [14] [18].

Formation of DNA Adducts and Coupled Metabolites

DNA adduct formation represents a critical genotoxic mechanism for N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone, with 3-hydroxy-1,N2-6PPD-etheno-2'-deoxyguanosine identified as the primary DNA adduct [19] [20] [21]. The adduct formation occurs through direct reaction between the quinone metabolite and deoxyguanosine residues in genomic DNA [19] [20].

Quantitative analysis using ultra-performance liquid chromatography-tandem mass spectrometry has demonstrated dose-dependent DNA adduct formation in mammalian cells and aquatic organisms [19] [20] [21]. Positive correlations between exogenous quinone exposure and DNA adduct levels support a direct causal relationship [19] [20].

Physical Description

DryPowder; DryPowder, Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals

BROWN-TO-VIOLET SOLID IN VARIOUS FORMS. TURNS DARK BROWN ON EXPOSURE TO LIGHT.

Color/Form

XLogP3

Boiling Point

370 °C (calculated)

Flash Point

200 °C c.c.

Density

1.07

1.02 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

Melting Point

50 °C

45-48 °C

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 262 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 261 of 262 companies with hazard statement code(s):;

H302 (49.81%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (99.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H360 (14.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (84.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

...reductive alkylation of p-phenylenediamine with methyl isobutyl ketone

Methyl isobutyl ketone + p-aminodiphenylamine (reductive amination)

General Manufacturing Information

Recycling

Rubber product manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

Waste To Energy

Waste to energy

Wholesale and retail trade

recycling

waste to energy

1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl-: ACTIVE

Staining antidegradents that act as anti-flex-cracking agents and antiozonants